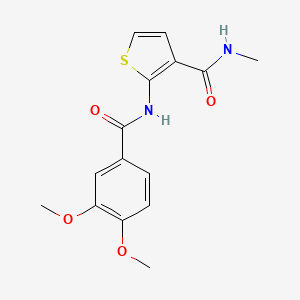

2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of compounds similar to “2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis

Benzenesulfonamides, including “this compound”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .作用機序

Target of Action

The primary target of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is believed to be tubulin, a protein that plays a crucial role in cellular functions . Tubulin polymerization is necessary for the formation of microtubules, which are essential for maintaining cellular structure, intracellular transportation, and mitotic spindle formation for cell division .

Mode of Action

The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, thereby affecting various cellular functions. The antiproliferative action of the compound is highly correlated with its ability to inhibit tubulin polymerization .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the maintenance of cellular structure and intracellular transportation, as well as the formation of the mitotic spindle for cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of certain cell lines, such as the HepG2 cell line . The most potent compounds demonstrate a significant modification in the cellular cycle distribution, provoking apoptotic death within the tested cell line . Furthermore, the mechanistic approach was confirmed by a substantial upregulation in the quantity of active caspase 9, a key enzyme in the apoptosis pathway .

実験室実験の利点と制限

DMBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMBC is also soluble in a variety of solvents, which makes it easy to use in different experimental setups. However, there are also some limitations to using DMBC in lab experiments. For example, DMBC has poor water solubility, which can limit its use in certain assays. In addition, DMBC has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.

将来の方向性

There are several future directions for research on DMBC. One area of research is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another area of research is to explore its potential as a treatment for neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of DMBC in humans, which could lead to its development as a therapeutic agent.

合成法

DMBC can be synthesized by reacting 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride to form 2-(3,4-dimethoxyphenyl)acetyl chloride. This intermediate is then reacted with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine to form DMBC.

科学的研究の応用

DMBC has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. DMBC has also been studied for its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

生化学分析

Biochemical Properties

It is known that the compound contains a benzamide moiety, which is a common structural component in many biologically active molecules . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .

Molecular Mechanism

It is known that benzamides can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

特性

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-14(19)10-6-7-22-15(10)17-13(18)9-4-5-11(20-2)12(8-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCRTBPQZORIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)

![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)